Home > Products > Screening Compounds P23531 > methyl N-[3-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)propanoyl]glycinate
methyl N-[3-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)propanoyl]glycinate -

methyl N-[3-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)propanoyl]glycinate

Catalog Number: EVT-11134484
CAS Number:
Molecular Formula: C23H23N3O7
Molecular Weight: 453.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Methyl N-[3-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)propanoyl]glycinate is a complex organic compound that belongs to the class of isoindoloquinazoline derivatives. These compounds are of significant interest due to their potential biological activities, particularly in medicinal chemistry. This specific compound features a methyl group, a glycine moiety, and a unique isoindoloquinazoline structure that may confer specific pharmacological properties.

Source

The compound can be synthesized through various chemical methods that involve the coupling of bioactive fragments. Research indicates that isoindoloquinazolines can be derived from tricyclic quinazoline derivatives and substituted isoquinolines, which are known for their diverse biological activities .

Classification

This compound can be classified under:

  • Chemical Class: Isoindoloquinazolines
  • Functional Groups: Amides, esters, and methoxy groups
  • Potential Applications: Anticancer agents, antibiotics, and other therapeutic uses.
Synthesis Analysis

Methods

The synthesis of methyl N-[3-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)propanoyl]glycinate typically involves multi-step organic reactions which may include:

  1. Formation of Isoindoloquinazoline Framework: This may involve cyclization reactions starting from appropriate precursors such as 1-(4-nitrophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline.
  2. Acylation Reaction: The introduction of the propanoyl group can be achieved through acylation methods using acyl chlorides or anhydrides in the presence of bases.
  3. Glycination: The final step involves the introduction of the glycine moiety to form the complete structure.

Each step requires careful optimization of reaction conditions including temperature, solvent choice, and reaction time to achieve high yields and purity .

Technical Details

The synthesis often employs techniques such as:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural elucidation.
  • Mass Spectrometry: To confirm molecular weight.
  • X-ray Crystallography: For detailed structural analysis .
Molecular Structure Analysis

Structure

The molecular structure of methyl N-[3-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)propanoyl]glycinate can be depicted as follows:

C29H30N4O5\text{C}_{29}\text{H}_{30}\text{N}_{4}\text{O}_{5}

This indicates a complex arrangement featuring multiple rings and functional groups.

Data

Key data points include:

  • Molecular Weight: Approximately 494.58 g/mol
  • Melting Point: Determined to be in the range of 462–465 K upon crystallization from methanol .
Chemical Reactions Analysis

Reactions

The compound is expected to undergo various chemical reactions typical for isoindoloquinazoline derivatives:

  1. Electrophilic Aromatic Substitution: Due to the presence of electron-rich aromatic systems.
  2. Hydrolysis: The ester functional group may undergo hydrolysis under acidic or basic conditions.
  3. Reduction Reactions: Potential reduction of the dioxo groups could yield different derivatives.

Technical Details

The reactivity profile suggests that this compound could serve as a precursor for synthesizing more complex derivatives through further functionalization reactions.

Mechanism of Action

Process

While specific data on the mechanism of action for this particular compound is limited, related isoindoloquinazolines have been studied for their biological activities:

  • They may interact with specific biological targets such as enzymes or receptors involved in cancer pathways.
  • The presence of methoxy and dioxo groups could enhance binding affinity or alter pharmacokinetics.

Data

Research indicates that compounds within this class exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a crystalline solid.
  • Solubility: Soluble in organic solvents such as methanol and dichloromethane.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but sensitive to light and moisture.
  • Reactivity: Reacts with nucleophiles due to the presence of electrophilic centers.
Applications

Scientific Uses

Methyl N-[3-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)propanoyl]glycinate has potential applications in:

  • Anticancer Research: Due to its structural similarity to known anticancer agents.
  • Pharmaceutical Development: As a lead compound for developing new therapeutics targeting various diseases including cancer and bacterial infections.

Properties

Product Name

methyl N-[3-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)propanoyl]glycinate

IUPAC Name

methyl 2-[3-(9,10-dimethoxy-5,11-dioxo-6aH-isoindolo[2,1-a]quinazolin-6-yl)propanoylamino]acetate

Molecular Formula

C23H23N3O7

Molecular Weight

453.4 g/mol

InChI

InChI=1S/C23H23N3O7/c1-31-16-9-8-14-19(20(16)33-3)23(30)26-15-7-5-4-6-13(15)22(29)25(21(14)26)11-10-17(27)24-12-18(28)32-2/h4-9,21H,10-12H2,1-3H3,(H,24,27)

InChI Key

DFVFAGUNYSCQMA-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=C(C=C1)C3N(C(=O)C4=CC=CC=C4N3C2=O)CCC(=O)NCC(=O)OC)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.